molecular formula C20H15N3O3S2 B11548026 3,4-dimethyl-N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]aniline

3,4-dimethyl-N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]aniline

Cat. No.: B11548026
M. Wt: 409.5 g/mol
InChI Key: WUXFRUVZNVUVRF-UHFFFAOYSA-N
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Description

(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the imine bond under specific conditions, such as the presence of a base and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can lead to the formation of oxides .

Scientific Research Applications

(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction is often mediated by the unique structural features of the compound, such as the nitro and sulfanyl groups .

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine

InChI

InChI=1S/C20H15N3O3S2/c1-12-3-4-14(9-13(12)2)21-11-16-6-8-19(26-16)28-20-22-17-7-5-15(23(24)25)10-18(17)27-20/h3-11H,1-2H3

InChI Key

WUXFRUVZNVUVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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